molecular formula C7H7ClN2O2 B1435101 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid CAS No. 1934407-26-7

3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid

Cat. No.: B1435101
CAS No.: 1934407-26-7
M. Wt: 186.59 g/mol
InChI Key: ZYYMZKOJCPTLBV-UHFFFAOYSA-N
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Description

3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid is a heterocyclic compound with the molecular formula C7H7ClN2O2 It is a derivative of pyridazine, a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid typically involves the chlorination of 5,6-dimethylpyridazine-4-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{5,6-dimethylpyridazine-4-carboxylic acid} + \text{SOCl2} \rightarrow \text{this compound} + \text{SO2} + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of 3-azido-5,6-dimethylpyridazine-4-carboxylic acid or 3-thiocyanato-5,6-dimethylpyridazine-4-carboxylic acid.

    Oxidation: Formation of this compound derivatives with additional carboxyl or aldehyde groups.

    Reduction: Formation of 3-chloro-5,6-dimethylpyridazine-4-methanol or 3-chloro-5,6-dimethylpyridazine-4-aldehyde.

Scientific Research Applications

3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or DNA. The presence of the chlorine atom and the carboxylic acid group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5,6-dimethylpyridazine-4-carbonitrile
  • 3,6-Dichloropyridazine-4-carboxylic acid
  • 4-Chloro-3,6-dimethylpyridazine

Uniqueness

3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid is unique due to the presence of both chlorine and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

3-chloro-5,6-dimethylpyridazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-3-4(2)9-10-6(8)5(3)7(11)12/h1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYMZKOJCPTLBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC(=C1C(=O)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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